4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one
Overview
Description
4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one is a complex organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a pyridazinone core, a piperazine ring, and a 4-methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the piperazine ring and the 4-methylbenzoyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Biology: It is used in biological studies to understand its effects on various cellular processes and molecular pathways.
Industry: The compound is utilized in the development of new materials, catalysts, and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-chloro-5-(2-hydroxy-ethylamino)-3(2H)-pyridazinone
- 4-chloro-5-{4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl}-3(2H)-pyridazinone
Uniqueness
What sets 4-chloro-5-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}-2-phenylpyridazin-3(2H)-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-chloro-5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenylpyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-16-7-9-17(10-8-16)21(28)26-13-11-25(12-14-26)19-15-24-27(22(29)20(19)23)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCQBLBTQJONPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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